[1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol
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Overview
Description
[1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that features a pyrrolidine ring and a triazole ring connected via a methanol group. This compound is of interest due to its unique structure, which combines the properties of both pyrrolidine and triazole, making it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution or other suitable reactions.
Introduction of the Methanol Group: The final step involves the addition of a methanol group to the triazole ring, which can be done through various methods such as reduction of a corresponding aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or sulfonates.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced triazole derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive molecule.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties.
- Studied for its ability to interact with specific biological targets.
Industry:
- Used in the development of new materials.
- Investigated for its potential use in catalysis and other industrial processes.
Mechanism of Action
The mechanism of action of [1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the pyrrolidine ring can interact with various biological receptors. These interactions can modulate the activity of enzymes or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
[1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]propane: Similar structure but with a propane group instead of methanol.
Uniqueness:
- The presence of the methanol group in [1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol provides unique reactivity and potential for forming hydrogen bonds, which can influence its interactions with other molecules and its overall properties.
Properties
IUPAC Name |
(1-pyrrolidin-3-yltriazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c12-5-6-4-11(10-9-6)7-1-2-8-3-7/h4,7-8,12H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYWNKORLFUOQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=C(N=N2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706454-43-4 |
Source
|
Record name | [1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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